molecular formula C17H26N2O2S B2446549 1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one CAS No. 2034359-20-9

1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one

Cat. No. B2446549
CAS RN: 2034359-20-9
M. Wt: 322.47
InChI Key: GGLCNKAPENMVBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one is a useful research compound. Its molecular formula is C17H26N2O2S and its molecular weight is 322.47. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Azetidin-2-ones and Their Derivatives

Azetidin-2-ones, a core structure related to the chemical , have been the focus of significant scientific research due to their antimitotic properties and potential as antitumor agents. Studies have shown that variations in the substituents on the azetidin-2-one core can influence their biological activity, with some derivatives displaying potent antiproliferative effects against cancer cell lines. For example, research by Twamley et al. (2020) explored the structures of antimitotic compounds based on the azetidin-2-one core, suggesting their relevance in developing new cancer therapies (Twamley, O’Boyle, & Meegan, 2020).

Catalytic Asymmetric Addition

The compound is also structurally related to molecules used in catalytic asymmetric synthesis. For instance, enantiopure azetidin-2-yl derivatives have been evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. This demonstrates the compound's potential relevance in synthetic organic chemistry for the development of chiral molecules, which are crucial in pharmaceuticals and materials science (Wang et al., 2008).

Tubulin-Targeting Antitumor Agents

Another significant application area is in the development of tubulin-targeting antitumor agents. Derivatives of azetidin-2-ones have been investigated for their ability to disrupt tubulin polymerization, a crucial process in cell division, making them potent antitumor agents. These studies underscore the potential therapeutic applications of the compound for cancer treatment (Greene et al., 2016).

Photolysis Studies

Photolysis studies of azetidin-2-one derivatives offer insights into their chemical behavior under light exposure, which is relevant for understanding their stability and reactivity. Such studies are critical for designing compounds with desired properties for various applications, including as photo-responsive materials or in photodynamic therapy (Sakamoto et al., 1988).

properties

IUPAC Name

1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2S/c1-13-7-10-22-16(13)3-4-17(20)19-11-14(12-19)18-8-5-15(21-2)6-9-18/h7,10,14-15H,3-6,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLCNKAPENMVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N2CC(C2)N3CCC(CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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